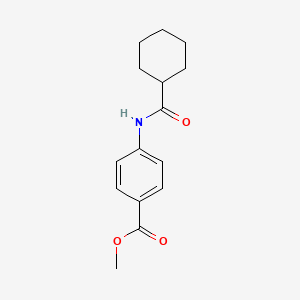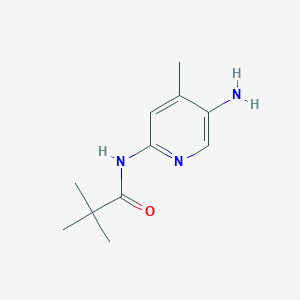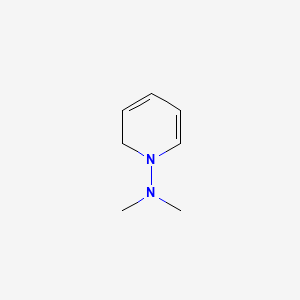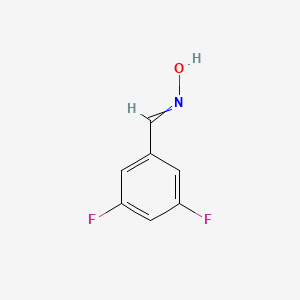
3,5-Difluorobenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluorobenzaldehyde oxime is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. It is characterized by the presence of two fluorine atoms at the 3 and 5 positions on the benzene ring and an oxime functional group attached to the aldehyde group. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Difluorobenzaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine. This reaction typically occurs under reflux conditions in an alcoholic solvent, yielding the oxime as a solid product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method is the solvent-free grinding approach, where 3,5-difluorobenzaldehyde and hydroxylamine hydrochloride are ground together in the presence of a catalyst like bismuth oxide (Bi2O3). This method is environmentally friendly, as it minimizes waste and does not require the use of organic solvents .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluorobenzaldehyde oxime undergoes various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as hydrosilanes in the presence of a catalyst like tris(pentafluorophenyl)borane.
Common Reagents and Conditions
Reduction: Hydrosilanes and tris(pentafluorophenyl)borane as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: Secondary amines.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3,5-Difluorobenzaldehyde oxime has diverse applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions, providing insights into biochemical pathways.
Mechanism of Action
The mechanism of action of 3,5-Difluorobenzaldehyde oxime involves its interaction with molecular targets through its oxime and fluorine functional groups. The oxime group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity and protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorobenzaldehyde
- 2,5-Difluorobenzaldehyde
- 2,4-Difluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
3,5-Difluorobenzaldehyde oxime stands out due to the presence of both fluorine atoms and the oxime group, which confer unique reactivity and stability. Compared to other difluorobenzaldehyde derivatives, the oxime functional group allows for additional chemical transformations and applications in various fields .
Properties
Molecular Formula |
C7H5F2NO |
|---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H |
InChI Key |
NINQBDWXDZJNJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


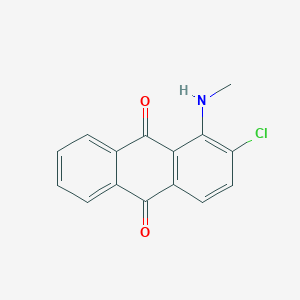
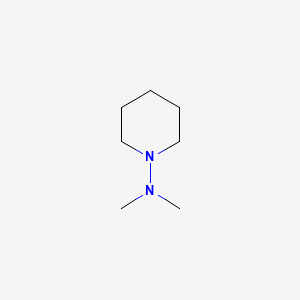
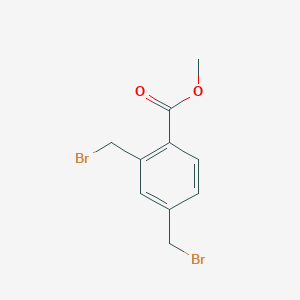
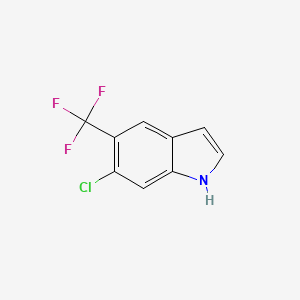
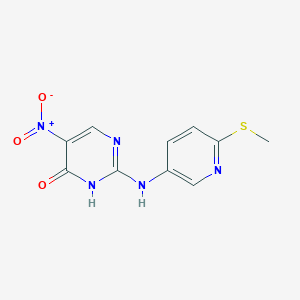
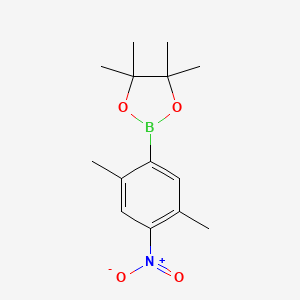
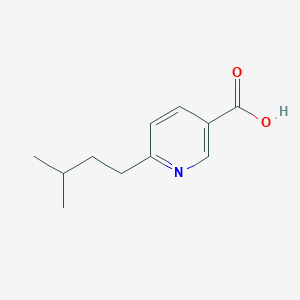
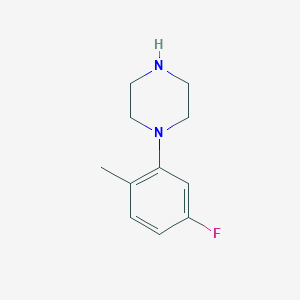
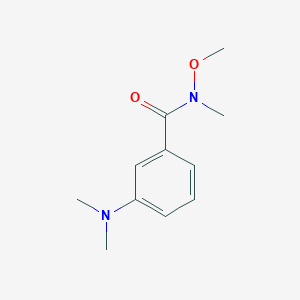
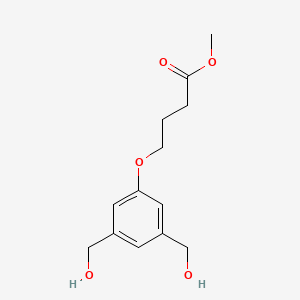
![[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B8696775.png)
